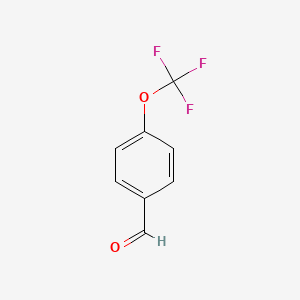

4-(Trifluoromethoxy)benzaldehyde

Descripción

Significance and Research Context of Fluorinated Benzaldehydes

Fluorinated compounds, particularly those containing trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, have garnered substantial interest across numerous scientific disciplines. mdpi.comnih.govdovepress.com The inclusion of fluorine atoms can dramatically alter a molecule's physical and chemical properties, including its thermal stability, chemical resistance, electronic properties, lipophilicity, and metabolic stability. nbinno.comchemimpex.com These modifications are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.govnbinno.com

The trifluoromethoxy group, in particular, is noted for its strong electron-withdrawing nature and its ability to increase the lipophilicity of a molecule. mdpi.comnbinno.com This can enhance the efficacy and pharmacokinetic profiles of drug candidates by improving their binding affinity and resistance to metabolic degradation. mdpi.comnbinno.com In the context of benzaldehydes, the presence of a trifluoromethoxy group enhances the reactivity of the aldehyde functional group, making it a valuable intermediate for a wide range of chemical syntheses. chemimpex.cominnospk.com

Overview of Core Research Domains for 4-(Trifluoromethoxy)benzaldehyde

The distinct properties of this compound have positioned it as a key intermediate in several key areas of research and development:

Pharmaceutical Synthesis: The compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.com The trifluoromethoxy moiety is incorporated to enhance the biological activity and stability of the final drug products. chemimpex.comchemimpex.com

Agrochemical Development: In the agricultural sector, this compound is utilized in the creation of new herbicides, insecticides, and fungicides. chemimpex.comnbinno.com The trifluoromethoxy group can contribute to increased potency and improved environmental stability of these crop protection agents. nbinno.com

Materials Science: Researchers in materials science employ this compound in the development of advanced polymers and liquid crystals. chemimpex.comcymitquimica.commdpi.com The compound's thermal stability and unique electronic properties are advantageous in these applications. chemimpex.commdpi.com

Synthetic Chemistry: As a versatile aromatic aldehyde, it is used in a variety of chemical reactions to create novel compounds. chemimpex.comchemicalbook.com It is particularly useful in the synthesis of fluorinated derivatives and in reactions such as the preparation of thiosemicarbazones and azo dyes. chemicalbook.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 659-28-9 chemimpex.comchemicalbook.comfishersci.ca |

| Molecular Formula | C8H5F3O2 chemimpex.comcymitquimica.comfishersci.ca |

| Molecular Weight | 190.12 g/mol chemimpex.comcymitquimica.com |

| Appearance | Colorless to light yellow clear liquid chemimpex.comcymitquimica.com |

| Density | 1.331 g/mL at 25 °C chemicalbook.com |

| Boiling Point | 93 °C at 27 mmHg chemicalbook.com |

| Refractive Index | n20/D 1.458 chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNVDQZWOBPLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60216105 | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659-28-9 | |

| Record name | 4-(Trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=659-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60216105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Trifluoromethoxy Benzaldehyde

Established Synthetic Routes to 4-(Trifluoromethoxy)benzaldehyde

The synthesis of this compound is typically achieved through a two-step process involving the introduction of the trifluoromethoxy group onto a benzene (B151609) derivative, followed by the formylation of the resulting intermediate.

Introduction of the Trifluoromethoxy Group via Nucleophilic Substitution Reactions

The trifluoromethoxy (-OCF3) group is a unique substituent that can significantly alter the properties of a molecule. nih.gov Its introduction is often a critical step in the synthesis of various agrochemicals and pharmaceuticals. nih.gov One common strategy for installing this group involves nucleophilic substitution reactions.

While the trifluoromethoxide anion is a relatively poor nucleophile, it can displace good leaving groups under specific conditions. nih.govbeilstein-journals.org For instance, the reaction of a suitable precursor with a trifluoromethoxide source, such as tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3), can lead to the formation of the desired trifluoromethoxy-substituted aromatic compound. nih.govbeilstein-journals.org

Another established method involves a chlorination/fluorination sequence starting from substituted anisoles. nih.gov This process first converts the methoxy (B1213986) group into a trichloromethoxy group, which is subsequently fluorinated to yield the trifluoromethoxy group. nih.gov

Formylation Reactions for Aldehyde Moiety Incorporation

Once the trifluoromethoxybenzene is obtained, the next step is the introduction of the aldehyde group (-CHO), a process known as formylation. wikipedia.org Several methods exist for the formylation of aromatic compounds. wikipedia.org

A notable method is the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst to directly formylate the aromatic ring. wikipedia.org Another approach is the Vilsmeier-Haack reaction, which employs a formylating agent generated from dimethylformamide and phosphorus oxychloride. wikipedia.org More recently, a mild formylation method using dichloromethyl methyl ether and silver trifluoromethanesulfonate (B1224126) has been developed, allowing for the formylation of various substituted benzenes under gentle conditions. nih.gov

Chemical Transformations and Reactivity Profiles of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the trifluoromethoxy-substituted benzene ring.

Derivatizations of the Aldehyde Functional Group (e.g., Oxidation, Reduction)

The aldehyde group is highly susceptible to a variety of chemical transformations, including oxidation and reduction.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. acs.org A common reducing agent for this purpose is lithium aluminum hydride (LiAlH4). acs.org For example, the reduction of related benzaldehyde (B42025) derivatives with LiAlH4 in tetrahydrofuran (B95107) (THF) has been shown to yield the corresponding benzyl (B1604629) alcohols. acs.org

The aldehyde also serves as a key precursor for the synthesis of other functional groups. For instance, it can undergo condensation reactions with amines to form imines. wikipedia.org It is also used in the synthesis of thiosemicarbazones, such as (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone. chemicalbook.com

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The trifluoromethoxy group is a strongly electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. nih.govyoutube.com This deactivating effect means that harsher reaction conditions are often required compared to activated benzene rings. youtube.com The electron-withdrawing nature of the -OCF3 group directs incoming electrophiles primarily to the meta position. youtube.com This is because the resonance structures for ortho and para attack place a destabilizing positive charge adjacent to the electron-withdrawing substituent. youtube.com

Nucleophilic Substitution Reactions Involving Substituted Derivatives

The electron-withdrawing trifluoromethoxy group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly when other leaving groups are present on the ring. stackexchange.com This is in contrast to the electron-donating methoxy group, which typically deactivates the ring towards such reactions. stackexchange.com The ability of the -OCF3 group to stabilize the intermediate Meisenheimer complex facilitates the displacement of a leaving group by a nucleophile.

For example, in substituted 2-amino-4-quinazolinones, a fluorine atom ortho to a benzoyl group can be displaced by various heterocyclic nucleophiles. researchgate.net This highlights the potential for nucleophilic substitution on derivatives of this compound.

Cross-Coupling Reactions of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The presence of the trifluoromethoxy group can influence the reactivity of the aryl halide, but generally, these derivatives readily participate in common cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organic halide. A halogenated this compound, for instance, a bromo-derivative, can be coupled with various arylboronic acids. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base to activate the boronic acid. ias.ac.inresearchgate.netmdpi.com The choice of ligand, base, and solvent system is crucial for achieving high yields. For example, in the coupling of other brominated aromatic compounds, combinations like Pd(PPh₃)₄ with K₃PO₄ in solvents such as 1,4-dioxane (B91453) have proven effective. nih.gov

Heck Reaction: The Heck reaction facilitates the arylation of alkenes. rsc.org A halogenated this compound can react with a variety of alkenes in the presence of a palladium catalyst and a base to form a substituted stilbene (B7821643) or cinnamate (B1238496) derivative. google.com The reaction typically proceeds via an oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. masterorganicchemistry.com The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov

Sonogashira Coupling: This reaction is used to couple terminal alkynes with aryl halides to produce substituted alkynes. wikipedia.orgnrochemistry.com A halogenated this compound derivative can be coupled with a terminal alkyne using a dual catalyst system, typically comprising a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base. libretexts.orgorganic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed, which are particularly advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov The reactivity of the halide in these couplings generally follows the order I > Br > Cl. libretexts.org

The following table summarizes representative conditions for these cross-coupling reactions based on analogous substrates.

Table 1: Representative Cross-Coupling Reaction Conditions

| Reaction | Aryl Halide Example | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref. |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 60% | nih.gov |

| Heck | 3-Iodotoluene | 1-Iodo-3,3,3-trifluoropropane | Pd(OAc)₂ (2 mol%) | K₂CO₃ | DMF | 83% | google.com |

| Sonogashira | Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | TMP | DMSO | up to 97% | nih.gov |

Condensation Reactions

The aldehyde functional group of this compound is a key center for reactivity, readily participating in various condensation reactions to form new carbon-carbon double bonds. The electron-withdrawing nature of the para-trifluoromethoxy group enhances the electrophilicity of the carbonyl carbon, often promoting these reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate, or malonic acid), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. libretexts.orgrsc.orgresearchgate.net The reaction with this compound would proceed via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to yield a substituted alkene. berkeley.edu Solvent-free conditions or the use of environmentally benign catalysts have been developed for this type of transformation, making it a green synthetic route. ias.ac.inresearchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. wikipedia.org It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. udel.edu The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. chegg.com The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene. chegg.com For example, reacting this compound with a stabilized ylide like methyl (triphenylphosphoranylidene)acetate would be expected to produce the corresponding cinnamate ester. udel.edu

The table below provides illustrative examples of these condensation reactions based on similar benzaldehyde substrates.

Table 2: Representative Condensation Reaction Examples

| Reaction | Aldehyde | Reagent | Catalyst/Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|---|

| Knoevenagel | Benzaldehyde | Malononitrile | Amino-functionalized MOF | Ethanol | Benzylidenemalononitrile | rsc.org |

| Wittig | 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - (Microwave heating) | Solvent-free | Methyl (2E)-3-(2-nitrophenyl)acrylate | udel.edu |

| Wittig | 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - (Vigorous mixing) | Solvent-free | Ethyl 4-chlorocinnamate | google.com |

Optimization and Scalability of Synthetic Processes for Research Applications

The transition of a synthetic route from a small-scale laboratory procedure to a larger, more practical scale for extensive research or preclinical studies requires careful optimization of reaction parameters. For this compound, which is often used as an intermediate, ensuring a reliable and efficient supply is crucial.

Key aspects of process optimization include the selection of cost-effective and readily available starting materials and reagents. For instance, the synthesis of a related compound, 3-hydroxyl-4-difluoromethoxy benzaldehyde, utilizes sodium chlorodifluoroacetate as the difluoromethylation reagent in the presence of sodium carbonate, which are both inexpensive bulk chemicals. chemicalbook.com

Solvent choice is another critical factor. While solvents like DMF or DMSO might be effective at a small scale, their high boiling points and potential for impurities can complicate large-scale workup and purification. nih.govchemicalbook.com Process development often explores alternative solvents that are more environmentally benign and easier to remove and recycle.

Catalyst efficiency and recovery are paramount in scalable cross-coupling reactions. Optimization aims to minimize catalyst loading (e.g., in parts-per-million) without sacrificing reaction time or yield. google.com The use of heterogeneous or magnetically separable catalysts, as described in a synthesis of 4-(trifluoromethyl)benzaldehyde, facilitates easy removal and recycling, thereby reducing costs and waste. researchgate.net

Purification methods must also be scalable. While chromatography is common in the lab, it is often impractical for large quantities. udel.edu Alternative purification techniques such as distillation or crystallization are preferred for process scale-up. masterorganicchemistry.com For example, a process for a related ketone involves purification by distillation or crystallization from solvents with specific boiling point ranges to ensure efficient removal of impurities. masterorganicchemistry.com

Finally, reaction time, temperature, and reagent stoichiometry are fine-tuned to maximize throughput and yield while ensuring process safety and minimizing the formation of byproducts. The availability of this compound from commercial suppliers with options for bulk quantities suggests that such optimized and scalable synthetic processes have been successfully developed.

Advanced Spectroscopic Characterization Techniques for 4 Trifluoromethoxy Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 4-(Trifluoromethoxy)benzaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, the aldehydic proton typically appears as a singlet at approximately 10.0 ppm. The aromatic protons on the benzene (B151609) ring exhibit a characteristic splitting pattern. The two protons ortho to the aldehyde group appear as a doublet around 7.9-8.0 ppm, while the two protons meta to the aldehyde group (and ortho to the trifluoromethoxy group) appear as another doublet at a slightly upfield position, typically around 7.4 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a chemical shift of around 191 ppm. The carbon atom of the trifluoromethoxy group is observed as a quartet due to coupling with the three fluorine atoms. The aromatic carbons show distinct signals in the region of 120-155 ppm, with the carbon attached to the trifluoromethoxy group appearing at a lower field due to the electron-withdrawing nature of the OCF₃ group.

For derivatives of this compound, such as Schiff bases formed by condensation with amines, NMR spectroscopy is crucial for confirming the formation of the imine bond. This is evidenced by the disappearance of the aldehydic proton signal and the appearance of a new signal for the imine proton (-CH=N-), typically in the range of 8-9 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.0 | Singlet | Aldehydic proton (-CHO) |

| ~7.95 | Doublet | 2H, Aromatic (ortho to -CHO) | |

| ~7.40 | Doublet | 2H, Aromatic (meta to -CHO) | |

| ¹³C | ~191 | Singlet | Carbonyl carbon (C=O) |

| ~154 | Quartet | Carbon attached to OCF₃ | |

| ~132 | Singlet | Aromatic carbon | |

| ~121 | Singlet | Aromatic carbon | |

| ~120 (q) | Quartet | Trifluoromethyl carbon (CF₃) |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy Analyses

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives. The spectra reveal characteristic absorption bands corresponding to specific vibrational modes of the molecule.

The IR spectrum of this compound displays a strong, sharp absorption band around 1700-1710 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching vibration of the aldehyde group is typically observed as a pair of weak bands around 2820 and 2720 cm⁻¹.

The presence of the trifluoromethoxy group is confirmed by strong absorption bands in the region of 1250-1150 cm⁻¹, corresponding to the C-F stretching vibrations. The C-O-C stretching of the ether linkage appears around 1218 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring give rise to absorptions in the 1600-1450 cm⁻¹ region.

In the case of derivatives, such as the formation of an imine in a Schiff base, the C=O stretching band of the aldehyde disappears, and a new band for the C=N stretching of the imine appears around 1640-1690 cm⁻¹.

Table 2: Key IR and FTIR Absorption Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aldehyde C-H Stretch | 2850-2800 & 2750-2700 | Weak |

| Carbonyl (C=O) Stretch | 1710-1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-F Stretch (in OCF₃) | 1250-1150 | Strong |

| C-O-C Stretch | ~1218 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions.

The spectrum typically shows a strong absorption band at a lower wavelength (around 250-260 nm) corresponding to the π → π* transition of the aromatic system conjugated with the carbonyl group. A weaker absorption band at a longer wavelength (around 320-330 nm) is attributed to the n → π* transition of the carbonyl group.

The formation of derivatives, such as Schiff bases, leads to a shift in the absorption maxima (λ_max). The extended conjugation in the imine product often results in a bathochromic (red) shift of the π → π* transition to a longer wavelength, providing a useful method for monitoring the reaction progress. researchgate.net The specific solvent used can also influence the position of the absorption bands.

Table 3: Typical UV-Vis Absorption Data for this compound

| Electronic Transition | Wavelength Range (λ_max, nm) | Molar Absorptivity (ε) |

| π → π | 250 - 260 | High |

| n → π | 320 - 330 | Low |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (190.12 g/mol ). spectrabase.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental formula (C₈H₅F₃O₂). rsc.org Fragmentation patterns in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for this compound may include the loss of the formyl radical (-CHO) or the trifluoromethoxy group (-OCF₃).

For derivatives, mass spectrometry is used to confirm the successful incorporation of new functionalities by observing the expected increase in molecular weight.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 190.024164 | Molecular Ion |

| [M-CHO]⁺ | 161 | Loss of formyl radical |

| [M-OCF₃]⁺ | 105 | Loss of trifluoromethoxy group |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While this compound is a liquid at room temperature, its solid-state structure can be determined at low temperatures, or the structures of its solid derivatives can be analyzed.

Computational Chemistry and Theoretical Investigations of 4 Trifluoromethoxy Benzaldehyde

Electronic Structure and Reactivity Studies

The electronic characteristics of 4-(trifluoromethoxy)benzaldehyde are central to its chemical behavior. Computational methods allow for a detailed exploration of these properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations are instrumental in determining the ground state properties of molecules like this compound. While specific DFT studies on this exact molecule are not extensively published, principles from DFT studies on related benzaldehydes and trifluoromethoxy-substituted aromatic compounds allow for an accurate prediction of its properties. mdpi.comnih.gov

DFT calculations would typically be employed to optimize the molecular geometry, providing precise bond lengths and angles. For instance, studies on other benzaldehyde (B42025) derivatives have successfully used DFT methods like B3LYP with a 6-31G(d,p) basis set to achieve this. mdpi.comresearchgate.net The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. mdpi.com

Table 1: Predicted Ground State Properties of this compound from DFT Calculations This table is a representation of expected values based on typical DFT calculations for similar molecules.

| Property | Predicted Value/Characteristic |

|---|---|

| Optimized Geometry | Planar benzaldehyde core with a non-coplanar trifluoromethoxy group |

| HOMO Energy | Relatively low due to the electron-withdrawing substituent |

| LUMO Energy | Significantly lowered, indicating a strong electrophilic character at the carbonyl carbon |

| HOMO-LUMO Gap | Relatively large, suggesting good chemical stability |

| Dipole Moment | Significant, arising from the electronegative trifluoromethoxy and carbonyl groups |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). dtic.mil

For this compound, an MEP map would reveal distinct regions of positive and negative potential. The oxygen atom of the carbonyl group is expected to be a site of high electron density (a negative region, often colored red or yellow), making it susceptible to attack by electrophiles. mdpi.comresearchgate.net Conversely, the hydrogen atom of the aldehyde group and the region around the carbonyl carbon would exhibit a positive electrostatic potential (an electron-deficient area, often colored blue), indicating their susceptibility to nucleophilic attack. mdpi.comresearchgate.netresearchgate.net The trifluoromethoxy group, being strongly electron-withdrawing, would further enhance the positive potential on the aromatic ring and particularly at the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. mdpi.com

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features of this compound This table is a representation of expected MEP characteristics based on the analysis of similar molecules.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Carbonyl Oxygen | Negative (Electron-rich) | Site for electrophilic attack |

| Carbonyl Carbon | Positive (Electron-poor) | Primary site for nucleophilic attack |

| Aldehyde Hydrogen | Positive (Electron-poor) | Potential site for nucleophilic interaction |

| Aromatic Ring | Generally positive due to withdrawing groups | Deactivated towards electrophilic aromatic substitution |

The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing substituent, a property that significantly influences the reactivity of the entire molecule. nih.govnih.govsigmaaldrich.com Its electron-withdrawing nature is a combination of a strong negative inductive effect (-I) from the highly electronegative fluorine atoms and a weaker positive mesomeric effect (+M) from the oxygen lone pairs. However, the inductive effect overwhelmingly dominates.

Compared to the methoxy (B1213986) group (-OCH₃), which is electron-donating, the trifluoromethoxy group is strongly deactivating. nih.gov When compared to the trifluoromethyl group (-CF₃), the trifluoromethoxy group is generally considered to be a superior electron-withdrawing group, especially in its capacity to promote reactions at a distance, demonstrating a long-range effect. nih.govsigmaaldrich.comresearchgate.net This is attributed to the interplay of sigma- and pi-polarizing interactions. nih.gov The strong electron-withdrawing effect of the -OCF₃ group increases the electrophilicity of the carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to benzaldehyde or even 4-methoxybenzaldehyde. nih.gov

Simulation of Reaction Pathways and Mechanistic Insights

Computational chemistry provides powerful tools for simulating reaction pathways and elucidating reaction mechanisms at the molecular level. nih.govnih.gov For this compound, such simulations can predict the feasibility of various reactions and provide detailed energetic profiles, including transition states and intermediates.

A common reaction involving benzaldehydes is nucleophilic addition to the carbonyl group. Theoretical studies can model the attack of a nucleophile on the carbonyl carbon of this compound. semanticscholar.org These simulations would likely show that the strong electron-withdrawing nature of the trifluoromethoxy group lowers the activation energy for this process compared to unsubstituted benzaldehyde. nih.gov Methods like DFT can be used to map the potential energy surface of the reaction, identifying the lowest energy pathway from reactants to products. arxiv.org For instance, the mechanism of deoxyfluorination of benzaldehydes has been investigated using DFT, revealing the roles of different reagents and the energetics of the transition states. scbt.com Similar approaches could be applied to understand reactions like reductions, oxidations, and condensations involving this compound.

Prediction of Molecular Interactions and Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its interactions with other molecules. Computational methods are widely used to predict the stable conformations of molecules and to study their non-covalent interactions.

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Pharmaceutical Compound Synthesis

4-(Trifluoromethoxy)benzaldehyde is a versatile and pivotal intermediate in the synthesis of complex pharmaceutical compounds and biologically active molecules. chemimpex.com Its aldehyde functional group readily participates in a variety of chemical reactions, such as reductive amination, condensation, and Grignard reactions, allowing for its incorporation into diverse molecular scaffolds.

A notable application is in the synthesis of quinazolinone derivatives. For instance, it is a key reactant in the production of 2-{[4-(trifluoromethoxy)benzyl]amino}benzamide, an intermediate that is further cyclized to create novel spiro-piperidine quinazolinones. tandfonline.com The synthesis involves a reductive amination reaction between this compound and 2-aminobenzamide (B116534). tandfonline.com

The compound is also integral to the development of novel antitubercular agents. It is used to construct the lipophilic tail of certain nitroimidazole derivatives, such as analogues of the clinical trial candidate PA-824. nih.gov In this process, the aldehyde is reacted to form an imine, which is subsequently modified to generate the final drug candidates. nih.gov Similarly, it serves as a precursor for synthesizing aminonaphthoquinone Mannich bases and their corresponding copper(II) complexes, which have been investigated for their biological activities. scielo.br

Furthermore, this compound is employed in the classical Erlenmeyer reaction to produce 4-arylidene-5(4H)-oxazolones through condensation with hippuric acid derivatives. nih.gov These oxazolones are themselves valuable intermediates for creating more complex heterocyclic systems. nih.govresearchgate.net Patent literature also documents its use in reacting with Grignard reagents like 2-(trifluoromethyl)phenylmagnesium bromide to create benzhydryl derivatives, which are being explored for the treatment of disorders mediated by the CB1 receptor. google.com

Design and Development of Biologically Active this compound Derivatives

The structural backbone of this compound has been systematically modified to design and develop a range of novel, biologically active derivatives. The primary strategy involves leveraging the aldehyde group to append various heterocyclic and functionalized moieties, thereby exploring a wider chemical space for potential therapeutic agents.

Key classes of derivatives synthesized from this aldehyde include:

Spiro-piperidine Quinazolinones: These complex heterocyclic systems are built by first reacting this compound with 2-aminobenzamide and then performing a series of condensation and cyclization reactions. tandfonline.com

Antitubercular Nitroimidazoles: Derivatives of the antitubercular drug PA-824 have been developed where the 4-(trifluoromethoxy)benzylamino tail, originating from the aldehyde, is modified to enhance potency and pharmacokinetic properties. nih.gov

Azo-Oxazolone Compounds: New azo dyes have been prepared by reacting 4-arylidene-5(4H)-oxazolones (synthesized via condensation with this compound) with other aromatic compounds. nih.gov These derivatives are designed to act as potent enzyme inhibitors. nih.gov

Aminonaphthoquinone Mannich Bases: A series of these bases and their corresponding Cu2+ complexes have been synthesized using this compound, an amine, and lawsone (2-hydroxy-1,4-naphthoquinone). scielo.br

Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives: This scaffold has been used to develop inhibitors of phosphodiesterase 2A (PDE2A), where the right-hand side of the molecule often incorporates a structure derived from this compound. jst.go.jp

Investigation of Potential Therapeutic Activities of Derivatives

Derivatives of this compound have been investigated across a spectrum of therapeutic areas, demonstrating a broad range of biological activities.

Anti-inflammatory Activity: Novel spiro-piperidine quinazolinone derivatives synthesized from this compound have shown promising anti-inflammatory effects. tandfonline.com In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, several of these compounds demonstrated a significant reduction in paw swelling, comparable to the reference drug Diclofenac sodium. tandfonline.com

| Compound | % Inhibition of Paw Edema (after 180 min) |

| 4a | 56.41 |

| 4c | 62.11 |

| 4d | 64.35 |

| 4g | 61.21 |

| 5d | 60.52 |

| Diclofenac Sodium | 70.21 |

| Data sourced from Bioorganic & Medicinal Chemistry Letters. tandfonline.com |

Antibacterial Activity: The compound has served as a crucial building block for potent antitubercular agents. nih.govbiosynth.com Derivatives of the nitroimidazole drug PA-824, which incorporate a 4-(trifluoromethoxy)benzylamino tail, have been synthesized and tested against Mycobacterium tuberculosis. nih.gov These studies yielded multiple compounds with significantly improved whole-cell activity under both aerobic and anaerobic conditions compared to the parent drug. nih.gov One derivative, in particular, showed a tenfold improvement in potency. nih.gov

| Compound | Aerobic MIC (μM) | Anaerobic MIC (μM) |

| PA-824 (Parent) | 0.4 | 16 |

| Derivative 5a | 0.04 | 1.6 |

| Derivative 5b | 0.04 | 1.6 |

| Derivative 5c | 0.04 | 1.6 |

| MIC (Minimum Inhibitory Concentration) values against Mtb. Data sourced from the Journal of Medicinal Chemistry. nih.gov |

Anticancer Investigations: this compound itself has been described as an anticancer compound that may function by inhibiting protein synthesis. biosynth.com Furthermore, it is a key intermediate in the synthesis of compound classes with known anticancer properties, such as oxazolone (B7731731) derivatives. nih.govresearchgate.net Some oxazolone-based compounds have shown variable anti-tumor activities against different cancer cell lines. researchgate.net Patents also describe N-substituted heterocycles derived from related structures that may have anticancer activity through the inhibition of AKT Kinase, a protein often deregulated in cancers. google.com

Neurodegenerative Disease Research: Derivatives of this compound have emerged as promising candidates for treating neurodegenerative disorders. jst.go.jpgoogle.com A significant area of research is the development of phosphodiesterase 2A (PDE2A) inhibitors for the treatment of cognitive symptoms in schizophrenia and Alzheimer's disease. jst.go.jp Inhibition of PDE2A is hypothesized to enhance cyclic nucleotide signaling in brain regions associated with learning and memory. jst.go.jp A highly potent, selective, and brain-penetrating PDE2A inhibitor, compound 20 , was developed from a pyrazolo[1,5-a]pyrimidine scaffold incorporating a moiety derived from this compound. jst.go.jp In vivo studies showed that this compound dose-dependently increased cGMP levels in the rat brain and improved cognitive function in a schizophrenia model. jst.go.jp

In another approach, aminonaphthoquinone Mannich bases and their copper complexes derived from this compound have been identified as potent and selective inhibitors of cholinesterases (AChE and BChE), enzymes that are key targets in Alzheimer's disease therapy. scielo.br One copper complex, in particular, showed a higher inhibitory potency for human acetylcholinesterase (huAChE) than the standard drug galanthamine. scielo.br

| Compound | Target Enzyme | IC₅₀ (µmol L⁻¹) | Kᵢ (µmol L⁻¹) |

| Cu(II) Complex 5e | huAChE | 1.24 ± 0.01 | 1.06 ± 0.01 |

| Galanthamine (Standard) | huAChE | 206 ± 30.0 | 126 ± 18.0 |

| IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. Data sourced from SciELO. scielo.br |

Modulation of Cellular Processes (Tyrosinase Inhibition): The compound is a substrate and inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. biosynth.com Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov Azo dye derivatives synthesized using this compound were found to be highly potent inhibitors of mushroom tyrosinase, with some showing greater activity than the standard inhibitor, Kojic acid. nih.govresearchgate.net This suggests their potential use in cosmetics and medicine for treating skin pigmentation issues. nih.gov

| Compound | Tyrosinase Inhibition IC₅₀ (μM) |

| 5d | 2.11 ± 0.52 |

| 5e | 1.98 ± 0.39 |

| 5f | 1.71 ± 0.49 |

| Kojic Acid (Standard) | 16.69 ± 2.01 |

| Data sourced from the International Journal of Chemical and Biological Sciences. nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Principles

The development of new therapeutic agents from this compound is often guided by structure-activity relationship (SAR) studies and rational drug design. SAR analyses help researchers understand how specific structural features of a molecule contribute to its biological activity.

In the development of PDE2A inhibitors, a rational design approach was used to optimize a lead compound. jst.go.jp An X-ray crystal structure of an initial compound bound to the PDE2A enzyme revealed an unoccupied hydrophobic pocket. jst.go.jp This insight guided the synthesis of new derivatives with substitutions at this position, ultimately leading to a 13-fold boost in potency and the discovery of a clinical candidate with an improved safety profile. jst.go.jp

For antitubercular nitroimidazoles, SAR studies revealed that the 4-(trifluoromethoxy)benzylamino tail was crucial for activity. nih.gov Modifications, such as adding hydroxyl groups or halogen substitutions on the aryl ring derived from the aldehyde, were found to significantly impact solubility, metabolic stability, and potency against M. tuberculosis. nih.gov

In the case of tyrosinase inhibitors, SAR studies of azo-oxazolone derivatives showed that the presence of the 4-(trifluoromethoxy) group was a key determinant for achieving high inhibitory activity. nih.gov It was also found that extending the molecule's conjugation contributed to enhanced potency, demonstrating how electronic and structural properties can be tuned to optimize enzyme inhibition. nih.gov

Applications in Materials Science and Polymer Chemistry

Precursor in the Synthesis of Fluorinated Polymers

The introduction of fluorine-containing groups into polymer backbones is a well-established strategy for developing materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The trifluoromethoxy group is particularly effective in this regard. Research has demonstrated the synthesis of novel poly(aryl ether ketone)s (PEK-Ins) incorporating the trifluoromethoxy moiety.

In these studies, while not using 4-(Trifluoromethoxy)benzaldehyde directly, a key monomer containing the trifluoromethoxy side group is synthesized and then polymerized. For instance, new bisphenol monomers containing –OCF3 groups have been created and subsequently polymerized with 4,4'-difluorobenzophenone (B49673) through a nucleophilic polycondensation reaction. This process yields high-performance fluorinated polymers. The primary benefit of incorporating the trifluoromethoxy group is the significant reduction in the polymer's dielectric constant and dielectric loss, which is attributed to the strong electronegativity of fluorine atoms and an increase in the polymer's free volume.

These resulting polymers exhibit excellent thermal properties, with glass transition temperatures (Tg) well above 170°C and 5% weight loss temperatures (Td5%) exceeding 520°C. This demonstrates their suitability for applications in demanding, high-temperature environments.

Table 1: Properties of Poly(aryl ether ketone)s with Trifluoromethoxy Groups

| Polymer ID | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Dielectric Constant (10 GHz) | Dielectric Loss (10 GHz) |

|---|---|---|---|---|

| PEK-InmOCF | 177°C | 523°C | 2.839 | <0.007 |

| PEK-InpOCF | 191°C | 531°C | 2.921 | <0.008 |

This table presents representative data from studies on poly(aryl ether ketone)s synthesized using monomers containing the trifluoromethoxy group.

Development of Advanced Coatings and Dyes

While the compound's structure makes it a candidate for creating specialty dyes, detailed examples of its direct use in the synthesis of specific commercial dyes are not widely documented in available research. However, the general benefits of the trifluoromethoxy group—enhanced stability and modified electronic properties—make it a functional moiety of interest for developing novel colorants and functional coatings for specialized applications. chemimpex.comnih.gov

Utilization in Liquid Crystal Materials and Electronic Chemicals

The field of electronics, particularly for high-frequency and high-speed communication like 5G technology, demands materials with very low dielectric constants and minimal dielectric loss to reduce signal delay and ensure signal integrity. As demonstrated in the synthesis of fluorinated poly(aryl ether ketone)s, the incorporation of the trifluoromethoxy group is a key strategy to achieve these critical dielectric properties. acs.orgwikipedia.org The resulting polymers, synthesized from monomers containing the –OCF3 group, are considered high-performance electronic chemicals suitable for applications such as substrates and insulators in advanced electronic devices. acs.orgwikipedia.org

Furthermore, this compound is categorized as a building block for Liquid Crystal (LC) materials. chemicalbook.com The introduction of terminal polar groups, especially those containing fluorine, is a common approach in the design of liquid crystal molecules to fine-tune properties such as dielectric anisotropy, viscosity, and mesophase behavior for use in liquid crystal displays (LCDs). The trifluoromethoxy group's strong dipole moment and unique steric profile make it a valuable component for creating new LC materials with specific electro-optical characteristics.

Table 2: Dielectric Properties of Polymers Containing Trifluoromethoxy Groups for Electronic Applications

| Polymer | Monomer Used | Resulting Dielectric Constant (at 10 GHz) | Key Application Area |

|---|---|---|---|

| PEK-InmOCF | Bisphenol with meta-OCF3 side group | 2.839 | Low-k dielectric materials for 5G |

| PEK-InpOCF | Bisphenol with para-OCF3 side group | 2.921 | High-performance electronic insulators |

This table highlights the low dielectric constants achieved in polymers synthesized with trifluoromethoxy-containing monomers, making them suitable for advanced electronic applications.

Applications in Agrochemical Research and Development

Intermediate in the Synthesis of Pesticides and Herbicides

4-(Trifluoromethoxy)benzaldehyde is a valuable intermediate in the multi-step synthesis of advanced pesticides, particularly insecticides. While not always the direct starting material, it is a key precursor for creating more complex molecules that form the backbone of the final active ingredient. Its primary role is to introduce the 4-(trifluoromethoxy)phenyl group into the target pesticide structure.

A prominent example of its application is in the synthesis pathway of the oxadiazine insecticide, Indoxacarb . This insecticide is effective against a broad spectrum of lepidopteran pests in crops such as cotton and certain vegetables. The chemical structure of Indoxacarb contains the critical 4-(trifluoromethoxy)phenyl fragment, which is essential for its biological activity. epa.govgoogle.com

The synthesis of Indoxacarb involves several stages, often utilizing intermediates derived from 4-(trifluoromethoxy)aniline. This compound serves as a readily available starting material to produce this key aniline (B41778) intermediate through reductive amination or other synthetic transformations. The subsequent reaction of 4-(trifluoromethoxy)phenyl-containing intermediates with other molecular fragments leads to the formation of the final Indoxacarb molecule. epo.orggoogle.com For instance, patents describing the manufacturing process of Indoxacarb list intermediates such as methyl-7-chloro-2,5-dihydro-2-[[[(4-trifluoromethoxy) phenyl]amino]carbonyl]-indeno[l,2-e][l,3,4]oxadiazine-4a(3H) carboxylate, clearly indicating the incorporation of the moiety derived from the original benzaldehyde (B42025). wikipedia.org

The table below highlights a key pesticide synthesized using intermediates derived from this compound.

Table 1: Pesticide Synthesized via this compound-Derived Intermediates

| Pesticide | Type | Target Pests |

|---|

Note: The table presents data based on available research findings.

Enhancement of Bioactivity and Stability in Agricultural Formulations

The inclusion of the trifluoromethoxy (-OCF3) group in the molecular structure of a pesticide significantly enhances its performance characteristics. This functional group is often considered a "super-methyl" group due to its similar size but vastly different electronic properties. When this compound is used as a synthetic precursor, it imparts these beneficial properties to the resulting agrochemical.

Key enhancements include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic breakdown by enzymes within the target pest or in the environment. wikipedia.orgscbt.com This enhanced stability ensures that the pesticide remains active for a longer duration, providing extended protection. It also reduces the rate of detoxification in the target organism, increasing the potency of the active ingredient.

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can influence the electronic distribution of the entire molecule. This can lead to stronger binding interactions with the target site in the pest, such as a specific enzyme or receptor. In the case of Indoxacarb, its mode of action involves blocking sodium channels in the nervous system of insects, and the electronic nature of the trifluoromethoxy group is crucial for this interaction. google.com

The following table summarizes the key properties that the trifluoromethoxy group confers to agrochemical formulations.

Table 2: Properties Conferred by the Trifluoromethoxy Group in Agrochemicals

| Property | Description | Benefit in Agrochemicals |

|---|---|---|

| High Lipophilicity | Increases the molecule's affinity for lipids and non-polar environments. | Enhances penetration through insect cuticles and plant surfaces, improving uptake. wikipedia.org |

| Metabolic Stability | The C-F bonds are highly stable and resistant to enzymatic cleavage. | Increases the half-life and persistence of the pesticide, providing longer-lasting control. scbt.com |

| Electron-Withdrawing Nature | Pulls electron density from the attached aromatic ring. | Modifies molecular interactions to improve binding affinity to the biological target site. |

Note: The table is based on established principles in medicinal and agrochemical chemistry.

Future Research Directions and Emerging Opportunities for 4 Trifluoromethoxy Benzaldehyde

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-(trifluoromethoxy)benzaldehyde and its derivatives is an area ripe for innovation, with a strong emphasis on developing greener and more efficient chemical processes. Traditional synthetic routes often rely on harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles that prioritize safety, efficiency, and minimal environmental impact. eurekalert.org

Key research directions include:

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. A telescoped flow synthesis using microreactors has been shown to produce high yields of complex molecules within minutes. mdpi.com Future work could adapt this technology for the efficient production of this compound derivatives.

Solvent-Free and Alternative Solvent Reactions: Research into solvent-free reaction conditions, such as mechanochemical grinding, can drastically reduce waste and environmental impact. mdpi.com Additionally, the use of greener solvents like ionic liquids or supercritical fluids presents a sustainable alternative to conventional volatile organic compounds.

Catalysis: The development of novel catalysts, including biocatalysts (enzymes) and photocatalysts, can enable highly selective transformations under mild conditions. mdpi.com For instance, visible light energy has been used to facilitate complex intramolecular reactions, a strategy that could be explored for novel syntheses starting from this compound. mdpi.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Approach | Future Sustainable Approach |

|---|---|---|

| Process Type | Batch processing | Continuous flow chemistry |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free, water, or green solvents |

| Energy Input | High-temperature reflux | Microwave irradiation, photochemistry |

| Catalysis | Stoichiometric reagents, heavy metals | Biocatalysis, photocatalysis, recyclable catalysts |

| Waste Profile | High E-factor (Environmental Factor) | Low E-factor, minimal byproducts |

Exploration of Undiscovered Biological Targets for Derivatives

The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability, membrane permeability, and binding affinity. While derivatives of this compound have been investigated for certain biological activities, a vast landscape of potential molecular targets remains unexplored.

Future research will likely focus on:

High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against diverse panels of enzymes, receptors, and ion channels could uncover entirely new pharmacological activities.

Phenotypic Screening: Cell-based phenotypic screening can identify compounds that induce a desired physiological effect without a preconceived target, offering a powerful method for discovering first-in-class therapeutics.

Chemoproteomics: This approach uses chemical probes derived from the core scaffold to identify protein binding partners directly in a complex biological system, thereby revealing novel targets and mechanisms of action.

The unique electronic signature of the trifluoromethoxy group can lead to unexpected binding modes and selectivities, making derivatives of this compound particularly interesting for tackling challenging therapeutic targets that have resisted traditional medicinal chemistry efforts.

Advanced Material Design and Functionalization Strategies

Beyond pharmaceuticals, the structural and electronic properties of this compound make it an attractive building block for advanced materials. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, while the trifluoromethoxy-substituted phenyl ring imparts desirable characteristics such as thermal stability, hydrophobicity, and specific electronic properties.

Emerging opportunities in materials science include:

Polymer Chemistry: Incorporating the 4-(trifluoromethoxy)phenyl moiety into polymer backbones could lead to new materials with enhanced thermal resistance, low dielectric constants, and specific optical properties for applications in electronics and aerospace.

Liquid Crystals: The rigid core and strong dipole moment associated with the -OCF₃ group are features conducive to the formation of liquid crystalline phases. Derivatives could be designed as components of advanced display technologies.

Functional Surfaces: The reactivity of the aldehyde allows for the covalent grafting of this molecule onto surfaces, creating modified materials with tailored properties such as hydrophobicity or specific protein-binding capabilities.

Future research will focus on the synthesis and characterization of these novel materials, exploring the structure-property relationships that arise from the inclusion of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules based on the this compound core. ijsrst.com These computational tools can dramatically accelerate the design-build-test-learn cycle, making the research process more efficient and cost-effective. ijsrst.comnih.gov

Key applications include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates and avoid costly experimental failures.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties or to fit a particular biological target.

Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and devise optimal synthetic routes, aiding in the development of the sustainable methodologies discussed previously. scitechdaily.com Frameworks are being developed that combine experiments with quantum chemical calculations and ML to interpret and predict reaction outcomes. scitechdaily.com

Virtual Screening: AI-enhanced virtual screening can rapidly assess vast digital libraries of compounds to identify potential hits for a given biological target, far exceeding the capacity of physical screening methods. nih.gov

Table 2: AI/ML Applications in the Discovery Pipeline

| Discovery Phase | Application of AI/ML | Potential Impact |

|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to identify novel disease targets. | Increased probability of success in drug development. |

| Hit Identification | High-throughput virtual screening of compound libraries. nih.gov | Faster and more cost-effective identification of lead compounds. |

| Lead Optimization | Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Reduced attrition rates in later stages of development. |

| Synthesis Planning | Retrosynthetic analysis and reaction outcome prediction. nih.govscitechdaily.com | More efficient and sustainable chemical synthesis. |

By leveraging these powerful computational approaches, future research on this compound will be more targeted, predictive, and efficient, accelerating the journey from initial concept to impactful application.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Trifluoromethoxy)benzaldehyde, and how are reaction conditions optimized?

- Methodology : The compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, in the synthesis of nitroimidazole derivatives, this compound reacts with dimetridazole under basic conditions (NaOEt) to form vinylimidazole derivatives . Optimization involves adjusting stoichiometry (e.g., 1.3 equivalents of aldehyde), solvent polarity (ethanol or CH₂Cl₂), and reaction time (3–24 hours). Column chromatography with gradient elution (CH₂Cl₂ → 10% CH₃OH/CH₂Cl₂) is used for purification.

- Key Parameters : Monitor reaction progress via TLC and characterize products using ¹H/¹³C NMR and HRMS to confirm structural integrity .

Q. How is this compound characterized spectroscopically?

- Techniques :

- ¹H NMR : Distinct aldehyde proton signals appear at δ 9.8–10.2 ppm. Aromatic protons in the trifluoromethoxy-substituted benzene ring resonate at δ 7.3–8.0 ppm (doublets or multiplets due to coupling with fluorine) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm. The trifluoromethoxy group (OCF₃) generates a quartet near δ 120–125 ppm due to ¹J coupling with fluorine .

- HRMS : Used to verify molecular ion peaks (e.g., [M + H]+ for derivatives) with <1 ppm error .

Q. What solvents and conditions are suitable for storing this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the aldehyde group. Avoid prolonged exposure to light, as UV radiation can degrade the trifluoromethoxy moiety .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The -OCF₃ group is strongly electron-withdrawing (-I effect), which polarizes the aldehyde carbonyl, enhancing electrophilicity. This facilitates nucleophilic additions (e.g., formation of Schiff bases) but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to reduced electron density on the aromatic ring. Use of electron-rich palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) improves yields .

- Data Contradiction : Reported yields for Suzuki couplings vary (14–77%), attributed to competing side reactions (e.g., aldehyde oxidation). Control experiments with radical scavengers (e.g., BHT) can mitigate this .

Q. What computational methods predict the regioselectivity of this compound in electrophilic aromatic substitution?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution. The trifluoromethoxy group directs electrophiles to the meta position due to its -I effect, but steric hindrance from the OCF₃ group may favor para substitution in bulky systems. Validate predictions experimentally using nitration or halogenation reactions .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Case Study : Derivatives like SM82 (a nitrobenzaldehyde-thioether) show variable antimicrobial activity against Giardia lamblia. Contradictions arise from differences in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols using CLSI guidelines and validate via dose-response curves (IC₅₀) with triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.